Acidorange74

Descripción

BenchChem offers high-quality Acidorange74 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acidorange74 including the price, delivery time, and more detailed information at info@benchchem.com.

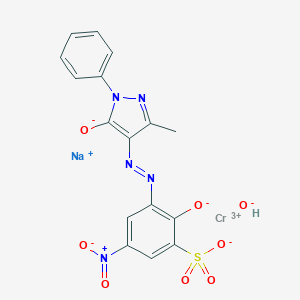

Structure

3D Structure of Parent

Propiedades

Número CAS |

10127-27-2 |

|---|---|

Fórmula molecular |

C16H11CrN5O8S.Na C16H11CrN5NaO8S |

Peso molecular |

508.3 g/mol |

Nombre IUPAC |

sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |

InChI |

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |

Clave InChI |

PKKMPNLKTQQJEF-UHFFFAOYSA-J |

SMILES canónico |

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |

Otros números CAS |

10127-27-2 |

Origen del producto |

United States |

Foundational & Exploratory

Acid Orange 74 chemical properties and structure

An In-Depth Technical Guide to Acid Orange 74

Authored by a Senior Application Scientist

Introduction: Unveiling the Chromatic and Chemical Identity of Acid Orange 74

Acid Orange 74, also identified by its Colour Index number C.I. 18745, is a significant member of the monoazo, metal-complex dye family.[1] It is a synthetic organic compound valued for its vibrant orange hue and robust performance in various industrial applications.[2] As a pre-metallized acid dye, it contains a chromium atom complexed within its structure, a feature that imparts superior fastness properties compared to non-metallized counterparts. This guide provides a comprehensive technical overview of Acid Orange 74, delving into its core chemical properties, structure, synthesis, and applications, with a focus on providing actionable insights for researchers, scientists, and professionals in related fields.

Core Identifiers:

-

Chemical Name: Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-)[3]

-

CAS Number: 10127-27-2[1]

-

Molecular Formula: C₁₆H₁₂CrN₅NaO₇S (Note: Formula may vary slightly across sources depending on the precise representation of the complex)[3]

Part 1: Molecular Architecture and Physicochemical Profile

The efficacy and properties of Acid Orange 74 are directly derived from its intricate molecular structure. It is characterized by a central azo group (-N=N-) that connects a substituted pyrazolone ring with a nitro-substituted hydroxyphenylsulfonate system. This entire organic ligand is coordinated with a chromium ion, forming a stable metal complex.

The sulfonic acid group (-SO₃H), present as a sodium salt, is the primary driver of its water solubility, a critical attribute for an acid dye.[2] This group provides the necessary anionic character, enabling the dye to bind to cationic sites in substrates like protein fibers (wool, silk) and polyamides.

Caption: Chemical structure of Acid Orange 74 complex.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Acid Orange 74, which are critical for its application and handling.

| Property | Value | Source(s) |

| Molecular Weight | 441.35 g/mol | [1][5] |

| Appearance | Dark brown powder | [1][4] |

| Solubility | Soluble in water (forms an orange solution), soluble in ethanol, slightly soluble in cellosolve. | [1][4][5][6] |

| λmax | ~455 nm | [7] |

| Density | ~1.69 g/cm³ at 20°C | [6][8] |

| pH Stability | Stable in a pH range of 3-13. | [9] |

| Lightfastness | Good (Rating of 5-6 on a scale of 8). | [9] |

Behavior in Acidic and Basic Media

Understanding the chromatic response of Acid Orange 74 to different chemical environments is crucial for its application in dyeing processes.

-

In Concentrated Sulfuric Acid: It dissolves to form a dark yellow solution, which turns orange upon dilution.[1][4]

-

In 10% Sodium Hydroxide Solution: The solution appears orange.[1][4]

This stability across a range of pH values is a testament to the robustness of the chromium complex.[9]

Part 2: Synthesis and Manufacturing Insights

The industrial synthesis of Acid Orange 74 is a multi-step process that requires precise control over reaction conditions. The causality behind the chosen pathway is rooted in established azo coupling chemistry and coordination chemistry.

Core Synthesis Pathway

The manufacturing process can be logically broken down into three primary stages:

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid . This reaction is typically carried out in an acidic medium with sodium nitrite at low temperatures to form a reactive diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium ion.

-

Azo Coupling: The resulting diazonium salt is then coupled with a suitable coupling agent, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one .[1][6][10] This electrophilic substitution reaction forms the core azo chromophore of the dye molecule.

-

Metallization: The final and defining step is the formation of the chromium complex. The azo compound is heated in an aqueous solution with a chromium source, such as a chromium formate complex.[1][6][10] This reaction is conducted at elevated temperatures (e.g., 130°C for several hours) to facilitate the coordination of the chromium ion with the dye ligand, resulting in the stable 1:2 chromium complex structure.[1][10]

Caption: Simplified workflow for the synthesis of Acid Orange 74.

Part 3: Applications and Functional Relevance

Acid Orange 74 is a versatile dye primarily used in applications demanding high fastness and durability. Its utility is not confined to textiles but extends to various industrial substrates.

-

Textile Dyeing and Printing: Its primary application is in the dyeing of wool, silk, and polyamide (nylon) fibers.[1][2] The anionic nature of the dye facilitates strong ionic bonding with the cationic amino groups in these fibers, while the chromium complex ensures excellent lightfastness and resistance to washing.[11] It is particularly favored for dyeing wool carpets.[4]

-

Leather Finishing: The dye is also extensively used for coloring leather, providing vibrant and durable orange shades.[1][9]

-

Anodized Aluminum Coloration: Acid Orange 74 can be used to color anodized aluminum surfaces, a process where the dye is absorbed into the porous aluminum oxide layer.[2][9]

-

Industrial Products: It finds use as a colorant in assorted industrial cleaning products, soaps, and detergents.[9]

While not directly used in drug development, its well-characterized structure and properties make it a relevant model compound for environmental and analytical research, such as in studies on wastewater treatment and the development of methods for dye removal.[12]

Part 4: Analytical and Experimental Protocols

For researchers, accurate quantification and analysis of Acid Orange 74 are essential. UV-Visible spectrophotometry is a straightforward and reliable method for this purpose.

Experimental Protocol: Spectrophotometric Quantification of Acid Orange 74

This protocol provides a self-validating system for determining the concentration of Acid Orange 74 in an aqueous solution.

Objective: To generate a standard curve and determine the concentration of an unknown Acid Orange 74 solution.

Materials:

-

Acid Orange 74 powder

-

Distilled or deionized water

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

Methodology:

-

Preparation of Stock Solution (100 mg/L): a. Accurately weigh 10.0 mg of Acid Orange 74 powder. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 50 mL of deionized water and sonicate or swirl until the dye is fully dissolved. d. Dilute to the 100 mL mark with deionized water and mix thoroughly. This is your 100 mg/L stock solution.

-

Preparation of Working Standards: a. Label five 50 mL volumetric flasks as 2, 4, 6, 8, and 10 mg/L. b. Using the 100 mg/L stock solution, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL into the respective flasks. c. Dilute each flask to the 50 mL mark with deionized water and mix well.

-

Spectrophotometer Measurement: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to the λmax of Acid Orange 74, which is approximately 455 nm.[7] (It is advisable to run a scan from 350-600 nm on one of the standards to confirm the λmax on your instrument). c. Use deionized water as a blank to zero the absorbance. d. Measure the absorbance of each of the five working standards and the unknown sample solution. Record the values.

-

Data Analysis: a. Plot a graph of Absorbance (Y-axis) versus Concentration (mg/L) (X-axis) for the working standards. b. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating the validity of Beer-Lambert's law for this concentration range. c. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration. The R² value should be ≥ 0.99 for a reliable curve. d. Use the measured absorbance of your unknown sample and the equation of the line to calculate its concentration (x = (y - c) / m).

Part 5: Safety and Handling

As with any chemical, proper handling of Acid Orange 74 is paramount to ensure laboratory safety.

-

General Handling: Use with adequate ventilation and minimize dust generation.[13] It is recommended to handle the powder within a chemical fume hood.[13] Avoid contact with eyes, skin, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ingestion/Inhalation: The substance may be harmful if swallowed and can cause respiratory tract irritation if inhaled.[13]

-

Storage: Store in a cool, dry place in tightly sealed containers, protected from light.[13]

While many reports to the ECHA C&L Inventory indicate the chemical does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to all laboratory chemicals.[3]

References

-

World dye variety. (2012-05-28). Acid Orange 74. [Link]

-

PubChem. C.I. Acid orange 74. National Center for Biotechnology Information. [Link]

-

Emperor Chem. Acid Orange 74. [Link]

-

SD International. Acid Orange 74 Dyes. [Link]

-

LookChem. ACID ORANGE 74. [Link]

-

Amtrade. (2023-01-01). Acid Orange 74: A Comprehensive Guide to its Properties, Applications, and Safety. [Link]

-

PubChem. Acid Orange 74. National Center for Biotechnology Information. [Link]

-

Pylam Dyes. ACID ORANGE 74. [Link]

-

ACS Publications. (2026-01-13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

-

Wikipedia. Acid orange 20. [Link]

-

Emperor Industry Limited. Acid Orange 74 Material Safety Data Sheet (MSDS). [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nbinno.com [nbinno.com]

- 3. C.I. Acid orange 74 | C16H12CrN5NaO7S | CID 135465073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acid Orange 74 - Acid Orange GEN - Acid Complex Orange GEN from Emperor Chem [emperordye.com]

- 5. sdinternational.com [sdinternational.com]

- 6. ACID ORANGE 74 | 10127-27-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. pylamdyes.com [pylamdyes.com]

- 10. ACID ORANGE 74 | 10127-27-2 [chemicalbook.com]

- 11. specialchem.com [specialchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. emperordye.com [emperordye.com]

Acid Orange 74: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers and Scientists

Abstract: This technical guide provides a detailed exploration of Acid Orange 74 (C.I. 18745), a significant member of the metal-complex monoazo dye class. The document delineates a robust, field-proven methodology for its synthesis, encompassing the critical stages of diazotization, azo coupling, and subsequent metallization. Furthermore, it establishes a comprehensive framework for the structural and spectral characterization of the synthesized compound using modern analytical techniques, including UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices, self-validating protocols, and practical applications are discussed to provide researchers and drug development professionals with an authoritative resource.

Introduction to Acid Orange 74

Acid Orange 74, identified by the Colour Index number 18745 and CAS number 10127-27-2, is a pre-metallized acid dye.[1] Its molecular structure is characterized by a single azo group (-N=N-) linking aromatic moieties, which is then coordinated with a chromium metal ion.[2] This metal complexation is a key structural feature that imparts superior properties to the dye, most notably high lightfastness, making it highly valuable for specific industrial applications.[1][3] The dye typically presents as a dark brown or orange powder and is soluble in water and ethanol.[2][4][5] Its primary use is in the dyeing of protein fibers such as wool and silk, as well as polyamides like nylon.[1][2] It also finds applications in coloring leather and anodized aluminum.[1][4]

| Identifier | Value |

| C.I. Name | Acid Orange 74 |

| C.I. Number | 18745 |

| CAS Number | 10127-27-2 |

| Molecular Formula | C16H12N5NaO7S (for the uncomplexed sodium salt) |

| Molecular Weight | 441.35 g/mol (for the uncomplexed sodium salt)[2] |

| Chemical Class | Monoazo, Metal Complex[2] |

Synthesis Pathway: A Three-Stage Protocol

The synthesis of azo dyes is a cornerstone of organic chemistry, proceeding through a well-established two-step reaction sequence, followed by a crucial third step for metal-complex dyes like Acid Orange 74. The entire process demands precise control over reaction conditions, particularly temperature, to ensure the stability of reactive intermediates and maximize yield.

Stage 1: Diazotization of the Aromatic Amine

The synthesis begins with the conversion of a primary aromatic amine into a highly reactive diazonium salt. This process, known as diazotization, involves the reaction of the amine with nitrous acid, which is generated in situ.[6]

-

Starting Amine: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.[2][4]

-

Reagents: Sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl).[6]

Causality: The reaction is performed at a low temperature, typically between 0-5 °C. This is a critical parameter because diazonium salts are thermally unstable and can readily decompose at higher temperatures, leading to unwanted side products and significantly reduced yield.[7] The strong acid serves both to generate the necessary nitrous acid from sodium nitrite and to maintain a pH that favors the formation and stability of the diazonium cation.[6]

Experimental Protocol: Diazotization

-

Prepare a solution of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in water containing concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.

-

Separately, prepare an aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the chilled amine solution, ensuring the temperature does not rise above 5 °C.[7]

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction proceeds to completion. The resulting solution contains the diazonium salt intermediate.

Stage 2: Electrophilic Aromatic Substitution (Azo Coupling)

The newly formed diazonium salt is a weak electrophile that reacts with an electron-rich "coupling agent" to form the stable azo compound. This is a classic electrophilic aromatic substitution reaction.[8][9]

Causality: The coupling agent must be an activated aromatic compound, typically a phenol, naphthol, or, in this case, a pyrazolone derivative, which possesses a high electron density that facilitates the electrophilic attack by the diazonium cation.[9] The reaction's pH is crucial; coupling to phenols and their derivatives is typically faster under mildly alkaline conditions, which deprotonates the hydroxyl group, making the ring system even more nucleophilic.[9]

Experimental Protocol: Azo Coupling

-

In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) to form the corresponding phenoxide-like species.

-

Cool this solution to 0-5 °C in an ice-water bath.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.[7]

-

An immediate color change and the formation of a precipitate should be observed, indicating the formation of the azo dye.

-

Maintain the low temperature and continue stirring for 30-60 minutes to ensure complete coupling.[7]

Stage 3: Metallization with Chromium

To produce the final Acid Orange 74, the azo dye intermediate is converted into a stable chromium complex. This chelation enhances the dye's fastness properties.

Causality: The azo dye molecule contains functional groups (hydroxyl, azo nitrogen) positioned to act as ligands, forming strong coordinate bonds with a transition metal ion like chromium. This larger, more rigid complex is less susceptible to degradation by light and washing, thus improving its durability.

Experimental Protocol: Metallization

-

The crude azo dye from Stage 2 is suspended in an aqueous solution.

-

A chromium source (e.g., a chromium salt) and a complexing agent like formic acid are added.

-

The mixture is heated, for instance at 130 °C for several hours, to facilitate the formation of the chrome complex.[2][4][10]

-

Upon completion, the reaction mixture is cooled, and the final metal-complex dye is isolated.

Purification

The synthesized dye often contains inorganic salts and unreacted starting materials. Purification is typically achieved by "salting out," where the addition of sodium chloride reduces the dye's solubility, causing it to precipitate.[11] The solid can then be collected by vacuum filtration, washed with a cold salt solution to remove impurities, and dried. For higher purity, techniques like recrystallization or column chromatography may be employed.[12]

Caption: Synthesis workflow for Acid Orange 74 dye.

Structural and Spectral Characterization

Confirming the identity and purity of the synthesized Acid Orange 74 is a critical self-validating step. A multi-technique approach provides the most comprehensive analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the dye molecule. The extended conjugated system of aromatic rings connected by the azo chromophore is responsible for the dye's absorption of light in the visible spectrum, which gives it its characteristic orange color.[13] The spectrum is typically recorded in a suitable solvent (e.g., water or ethanol), and the wavelength of maximum absorbance (λmax) is determined. This value is a key identifier for the dye.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in the synthesized molecule.[14] A sample of the dry dye powder is analyzed, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum provides a molecular fingerprint.

Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) group |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1670 | C=O stretch | Carbonyl in pyrazolone ring |

| ~1520, ~1350 | N-O asymmetric/symmetric stretch | Nitro (-NO₂) group |

| ~1450 | N=N stretch | Azo (-N=N-) group |

| ~1180, ~1040 | S=O asymmetric/symmetric stretch | Sulfonic acid (-SO₃H) group |

Note: The N=N stretch is often weak and can be difficult to definitively assign as it may overlap with aromatic C=C stretching vibrations.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for an unambiguous structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), and the spectrum reveals distinct signals for aromatic protons, the methyl group protons, and any other protons present, with chemical shifts and splitting patterns characteristic of the Acid Orange 74 structure.

Caption: Workflow for the analytical characterization of Acid Orange 74.

Applications and Safety

Key Applications

As a metal-complex dye, Acid Orange 74 exhibits excellent fastness properties, making it suitable for applications where durability to light and washing is required.[1]

-

Textiles: Primarily used for dyeing wool, silk, and polyamide fibers.[1][2]

-

Other Industrial Uses: Used in wood stains, printing inks, and the coloring of anodized aluminum.[2][3][15]

Safety and Handling

Proper laboratory safety protocols must be observed during the synthesis and handling of Acid Orange 74 and its precursors.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[17]

-

Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Handling: Avoid contact with skin and eyes. Minimize dust generation. In case of contact, flush the affected area with copious amounts of water.[17]

References

- World dye variety. (2012, May 28). Acid Orange 74. Retrieved from dye|World dye variety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvbtZNgMcmnKXdWC6lJYGAZFVjQwvIwyGLo8rVYD0RY4bM0DXxZh_FfXXHEcWYOOenZpGhhvYWPZHLmdmifUgPjs2ZpqcmdsBe3BBhkBPUkQPEk1lvbefPg_zySkK9Xrwy1cQq_QfAe5KuVU1sDmlNE6qOqD3-lw==]

- Vibzz Lab. (2020, March 18). Orange II (Acid Orange 7) azo dye Synthesis [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTG349dczhkyPkIyaKx_9XbP-V9_ZTM5bGyfKLHsgPM0IfDM2P0iYC6QZqsJQLgCv439jE-aixn4LDl60lo6ir0-iftPGOgZauYTSsV-BAYuzUVagrJFbybGaXlPjgRSZZ3xP9YTo=]

- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEhH30iL7jxRGPCAmAUMjqkQ0gudgk_9YJY5LfGGCUzLIUKEM-Yv4nvUUCr3D5uqzAlnrUmPtZSGuGtMfidAjcV2Jlz83Yv0-D2fA9PUIHxISV_fNIFgKK2MKWj6c8J2ApABja46lHKwrxwZJR1Ey5KsGU0blGvDODog==]

- ChemicalBook. (2024, December 18). ACID ORANGE 74 | 10127-27-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ChZOSgq6lHizpSO0VSH-GgwpsT7uwSPL3fqbebCUqQLcuG0BGqanG6ONXD0fIoB4SX2FwH2CJDDTgHtKVO-bmngMIg4WrGlLfwCFG_6v-yCAUYGVxZVsPZktPfWyqj8-yT_N35c5bgCgFMS2QmwUyzN-wQRfdOHafiqnU_B0lg==]

- ChemicalBook. (2025, December 31). ACID ORANGE 74 | 10127-27-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV3ZaUA-NqFvVvgMtfQjbKNEoOfw7EKw6gq3B6_KOj2-nuAzWVvlQHxQzd4h_tUlzBqCcvJ5Js7mL9jbp2fwB28DaeNNk1WPOkPvWgB1bp3P6CS70DjGdetWPYwKTmmueRL-Z73zmU8eT_j7-gOfwcltThZFTPtaL5BHS9XQiTQ==]

- Unknown. The Synthesis of Azo Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWiRRGY7iyTC_5Ics_F-8Ka5BE4N8D7sXHSSXcAGA4DhluXNQslexm8KsFkU9pU48q8szWOfygskEn0HmTAe4-CsW8CMjHKh9fbB3-ECjo1QU3VyZ102BQ_aqAsS8Z93pRkas7cIEA3IW0VcIjUQthbzqlYLx_Ej3FqZQ59a2lTEhmcmhizwNW]

- Emperor Chem. Acid Orange 74. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEWpW8ZBmecOHzWf1I-rteOWeYesRJxRa_D9cRJpOSDj-e-DjRDYpBrAEraNJGMdq6CMrxCuXIkqJ9ON1XfGvoTFcuJeSeByqebaD4Entww-aB5US56wUee5Jdj5kJ1HAJ6kWfFihwobU=]

- Pylam Dyes. ACID-ORANGE-74-10127-27-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC5vk_7YnL9GMZv_bHAqqTryoj79fNICIO_SxW69uB-Ps7kTXEJgr3HuoXIrA6N_LENBc-9KwJLsSZSLbHFvfaKHWd468QVNfoSI9ED5jre4WakvTqevkE9xtpsvncM0P_DHTbIqg6nDg1CTwkRH6Na4c3M5to4SPvwekZ7GrvyHL4kF38GbzAQ2s=]

- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE28asGd-TfjWCLhPOHZnfpHwdydmTduenzMG8TZBTFeNxpWo4l-pQJbEbg2A5ORE_-S2g0AijRQDVk_V6YBweNNnlN2wZGe5l43ekYBnIvMSqutqMbgCY-lGYEAx-FwpxDPh5dgyXpJy5beg==]

- Emperor Industry Limited. (2014, May 10). Acid Orange 74 Material Safety Data Sheet (MSDS). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElnqs4ZRW3HBoY-yGmfkkl3x-wUg9fNjTg_0odkAvOx2Xlrl7WIzw-EH6aYV1AHXWOowXToGBmSxQY8ntw7hLUA6su8aoCzyiBZHgYo5wQi-5rbsbwGOnpJN2XeDTIHVqkA2zM8VSiYKAvYh-qB7RqAjFWH-0=]

- Textile Learner. (2021, October 9). Metal Complex Dyes: Properties, Classification and Uses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFos4PKK2-RNSaLmxRgc0b8aQJagbxGv-r5fLzGdnY5M5CfPG96amyPVXmHGDo3kyrIdefGjImX29rsAXcwBhRIroT1kFVWVPbDmCCzDqxNeGu6FV85TSNrIQ7pb0N01j16BpsQPLnSjQ0=]

- ResearchGate. Acid Orange 7 concentration (measured by UV–vis spectroscopy) decrease... [Diagram]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtIBuon2GdSBUrqLlTRvy-yxpw9VYdkADoTWvQu4BpncE4YG50_2kz9BSQyR_PQHt7algYLYtfLoUATphfvtXZ6rgvgSzBXbsgl1qahprSKd3rnHUth8zqukZcxx4oGBAFS6My_sGMEvzKXHdg_BUBXrdTLBUx1UOSQPeMj44MWPJtyIHI82nBkuKerS3OJOhOMl3Ev2RP23fMKDK0hpteNiscDk4Cz4XIFuTGH9lWtcN9VkDNrLR0jNergjAMaQ==]

- Wikipedia. Azo coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEilnQMKMKoWiOntsFDhHKFrbqssXM9PWQSVVZiek1SbhWOdS89sDRiBTTE_S89UW0-tbzHHAA9xg1VEzQbvgxMqGchUf9EWhdGpM0fp4kwUqOKM5BSHLtzymIIO1xAUxeLXG4cpA==]

- Unite Star. (2018, April 9). Industrial Dying and Coating with a Metal Complex Dye. Medium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtzjZ4VpeBjbpX24r6vxbEgckXUyREE-rroEVtT0XrmFxNWbS_2V2ZDgt-JMapewgz3c4erg3uxivkeL_LrhNXGGpfMlTk5LVYIAFkZ4DqmQ3Svkjj7b9fxeIeSk-CIfwZAC7tKTZgD2Wg-yMSd-9Lfzgh3rGDdGejQMVYBcHlV7QkDo-XCcnnRzT2PDwVHtlFC8CKwvMW_WVKusUV]

- MDPI. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Cud6oWxARl1MrW3lBLR8TgP8qHKMd-VrwVFimMWjAbT9N3ZPCYqkGXhN2OSgVDD1d300KxOAoHIvNXtj_fvFTjTj7Y8WoOy5z8bspf1kkBxob_WjEV96FS19VbWzPEg=]

- Semantic Scholar. Application of FTIR spectroscopy and multivariate calibration for determination of Acid Orange 7 and Sudan II in blusher products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_MCUxdLK-PRxKAcXGWaFxFxUIftdyHaQgScA3Leqgrov7uMwrxP2REpNyyMn8-akughNlGMlhDcs1szZ-cq8qOObHcp9Bm_MveK24ZHSdwwYPU6iPaxnOwe7Ed0jxHT9IWo1JzejeGGxayEl8bWDzHS3dpEe5d2EFDvVP3UW7IE0gCghRpTh_IJt2IM-Yhyv5ABz0eevDJtBZMb2rQufiEPppZJmLszpp3rQXThQVg3tQbAD5M4F1ACDsvzPHznYeo8Nw4H7iSaUVA==]

- Organic Chemistry Portal. Diazotisation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIzJmA6nXe5i4ss5LzOAgIwliMMsLWmwGyTUbxGKdTwpH2Ic8CNAQ3tr5aR521Vb_W3bigyRGyVYBWSYxifspIVuXOlRemnWYLEKPpL0eLPSslkaFSTq0vHglkcuE9-sFAMpAWCnhiKH3vn3dzqL-qYgmQe4Q0LnKOjb5rYvs=]

- Panchmahal Dyestuff Industries. Metal Complex Dyes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3K-XmkSm7Jajo4gColtRy0jM6Jk2IqSix6gbuHVsKWNTdGJ0yP8AzeH1g4EsdJ_DMurPXkMk6HvGFT5qW9Ypjyav490oRXiDU4g1AH4OjeMrHzE4_H8VwCuaLxSLKPKX4sF9AOVZcsmcMfPAXAFFV0g==]

Sources

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. textilelearner.net [textilelearner.net]

- 4. ACID ORANGE 74 | 10127-27-2 [chemicalbook.com]

- 5. Acid Orange 74 - Acid Orange GEN - Acid Complex Orange GEN from Emperor Chem [emperordye.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. m.youtube.com [m.youtube.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. ACID ORANGE 74 | 10127-27-2 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. medium.com [medium.com]

- 16. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]

- 17. emperordye.com [emperordye.com]

An In-Depth Technical Guide to the Spectral Properties of Acid Orange 74 in Diverse Solvent Environments

Abstract

This technical guide provides a comprehensive examination of the spectral properties of Acid Orange 74 (C.I. 18745), a metallized monoazo dye, with a focus on its behavior in different solvent systems. We delve into the theoretical underpinnings of solvatochromism, the phenomenon responsible for the solvent-dependent shifts in absorption and emission spectra. This guide is designed for researchers, scientists, and professionals in analytical chemistry and drug development, offering both foundational knowledge and practical methodologies for characterizing dye-solvent interactions. We explore the critical role of solvent polarity, hydrogen bonding, and the intrinsic azo-hydrazone tautomerism of the dye molecule. Detailed experimental protocols for UV-Visible and fluorescence spectroscopy are provided, alongside a discussion of expected spectral shifts based on the behavior of analogous azo dyes.

Introduction to Acid Orange 74

Acid Orange 74 (AO74) is a synthetic, water-soluble dye belonging to the monoazo (metallized) class of colorants.[1][2] Its chemical structure incorporates a chromium complex, which enhances its stability and lightfastness.[3] The dye presents as a dark brown powder and yields an orange solution when dissolved in water or ethanol.[3][4]

Key Properties of Acid Orange 74:

-

C.I. Name: Acid Orange 74[3]

-

C.I. Number: 18745[1]

-

CAS Number: 10127-27-2[3]

-

Molecular Formula: C₁₆H₁₂N₅NaO₇S (for the non-complexed base structure)[3]

-

Molecular Weight: 441.35 g/mol (non-complexed)[3]

-

Applications: Widely used for dyeing wool, silk, and polyamide fibers, as well as in the coloration of leather, anodized aluminum, and various industrial products.[1]

The utility of AO74 in these diverse applications hinges on its photophysical properties—how it absorbs and emits light. These properties are not static; they are profoundly influenced by the dye's immediate molecular environment, particularly the solvent in which it is dissolved. Understanding these interactions is crucial for optimizing its performance, developing new applications, and establishing robust analytical methods.

Theoretical Framework: Solvatochromism and Molecular Interactions

The change in the color of a substance when dissolved in different solvents is a phenomenon known as solvatochromism.[5] This effect provides powerful insights into the interactions between a solute (the dye) and the surrounding solvent molecules.

Principles of UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from a ground electronic state (S₀) to an excited state (S₁). For dyes like AO74, the color arises from the absorption of light in the visible range, corresponding to π → π* transitions within its conjugated system of alternating single and double bonds. The wavelength of maximum absorbance is denoted as λmax.

Fluorescence spectroscopy involves this same excitation process, but it measures the light emitted as the molecule relaxes from the excited state (S₁) back to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light. This energy difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift .

Solvatochromism: The Effect of Solvent Polarity

Solvent polarity is a key factor that alters the energy gap between the ground and excited states of a dye molecule. This leads to shifts in the observed spectra:

-

Bathochromic Shift (Red Shift): The absorption or emission maximum shifts to a longer wavelength. This occurs when the excited state is more stabilized by the solvent than the ground state. For many dyes, an increase in solvent polarity leads to a red shift, a phenomenon termed positive solvatochromism.[6]

-

Hypsochromic Shift (Blue Shift): The absorption or emission maximum shifts to a shorter wavelength. This happens when the ground state is more stabilized by the solvent than the excited state. This is known as negative solvatochromism.

These shifts occur because the distribution of electron density in the dye molecule changes upon excitation. If the excited state is more polar than the ground state, polar solvents will preferentially stabilize the excited state through dipole-dipole interactions, reducing the energy gap for the transition and causing a red shift.[7]

Azo-Hydrazone Tautomerism

A critical, and often overlooked, aspect of azo dyes containing a hydroxyl (-OH) group adjacent to the azo (-N=N-) linkage is their ability to exist in two tautomeric forms: the azoenol form and the ketohydrazone form. Studies on related azo dyes have shown that the hydrazone form is often more stable. The equilibrium between these two forms is highly sensitive to the solvent environment, which in turn affects the electronic structure and, consequently, the spectral properties of the dye.

Experimental Methodology

The following sections describe a self-validating protocol for investigating the spectral properties of Acid Orange 74. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents

-

Dye: Acid Orange 74 (analytical grade)

-

Solvents: A range of solvents with varying polarities should be selected. All solvents must be of spectroscopic grade to minimize interference.[8]

-

Non-polar: n-Hexane, Toluene

-

Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile

-

Polar Protic: Ethanol, Methanol, Water (deionized)

-

-

Equipment:

-

Calibrated UV-Visible Spectrophotometer

-

Calibrated Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Causality: The choice of solvents is designed to probe a wide spectrum of dielectric constants and hydrogen bonding capabilities. Using spectroscopic grade solvents is non-negotiable, as impurities can have their own absorbance and fluorescence profiles, leading to erroneous data.

Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh a small amount of Acid Orange 74 and dissolve it in a suitable primary solvent (e.g., ethanol, where it is known to be soluble) to prepare a concentrated stock solution (e.g., 1x10⁻³ M).[3] The use of a stock solution minimizes weighing errors for subsequent dilutions.

-

Working Solution Preparation: Create a series of dilute working solutions (typically in the 1x10⁻⁵ to 1x10⁻⁶ M range) by transferring a precise aliquot of the stock solution into volumetric flasks containing each of the different test solvents.

-

Concentration Validation: The concentration of the working solutions should result in a maximum absorbance between 0.5 and 1.0 AU in the UV-Vis spectrum. This range ensures adherence to the Beer-Lambert Law and provides an optimal signal-to-noise ratio.

-

Blank Measurement: For each solvent, a corresponding blank sample (the pure solvent) must be used to zero the spectrophotometer, correcting for any absorbance or fluorescence from the solvent itself or the cuvette.

Spectroscopic Measurement Workflow

The following workflow outlines the systematic process for acquiring reliable spectral data.

Caption: Experimental workflow for solvatochromic analysis.

Step-by-Step Measurement:

-

UV-Vis Measurement:

-

Place the blank cuvette (pure solvent) in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 300-700 nm).

-

Replace the blank with the cuvette containing the AO74 working solution.

-

Acquire the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λmax value determined from the UV-Vis measurement. This ensures the most efficient excitation of the fluorophore.

-

Run a scan of the blank solvent to identify any background fluorescence or Raman scattering peaks.

-

Run a scan of the AO74 working solution to acquire the emission spectrum. The scan range should start ~10-20 nm above the excitation wavelength and extend to capture the full emission profile.

-

Identify the wavelength of maximum emission intensity (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem - λmax.

-

Compile all data into a summary table.

-

Analysis of Spectral Properties

Expected Absorption and Emission Behavior

The π → π* transitions in the conjugated system of AO74 are expected to be sensitive to the solvent environment. As a molecule with charge-separated character, particularly in its excited state, we anticipate positive solvatochromism.

Table 1: Predicted Spectral Data for Acid Orange 74 in Various Solvents

| Solvent | Type | Dielectric Constant (ε) | λmax (nm) | λem (nm) | Stokes Shift (nm) | Observations |

|---|---|---|---|---|---|---|

| n-Hexane | Non-polar | 1.9 | ~410-420 | ~500-520 | ~90-110 | Expected blue-shift (hypsochromic) |

| Toluene | Non-polar | 2.4 | ~415-425 | ~510-530 | ~95-115 | Slight red-shift vs. Hexane |

| Acetone | Polar Aprotic | 21.0 | ~420-435 | ~530-550 | ~110-125 | Moderate red-shift |

| Ethanol | Polar Protic | 24.6 | ~430-450 | ~550-580 | ~120-140 | Significant red-shift; H-bonding |

| Methanol | Polar Protic | 32.7 | ~435-455 | ~560-590 | ~125-145 | Stronger red-shift than Ethanol |

| DMSO | Polar Aprotic | 46.7 | ~440-460 | ~570-600 | ~130-150 | Strong red-shift due to high polarity |

| Water | Polar Protic | 80.1 | ~460-480 | ~590-620 | ~130-150 | Expected largest red-shift (bathochromic) |

Note: The λmax and λem values are illustrative predictions based on the behavior of similar azo dyes. Experimental verification is required.

Interpreting the Solvent-Induced Shifts

The predicted trend shows a bathochromic (red) shift in both λmax and λem as the solvent polarity increases. This suggests that the excited state of Acid Orange 74 is significantly more polar than its ground state. Polar solvents, especially protic ones like water and ethanol, stabilize this polar excited state more effectively than the ground state. This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for the electronic transition and thus a shift to longer wavelengths.

The diagram below illustrates this principle.

Caption: Energy level diagram showing solvent stabilization.

Conclusion

The spectral properties of Acid Orange 74 are intrinsically linked to its solvent environment. The principles of solvatochromism, driven by solvent polarity and specific interactions like hydrogen bonding, dictate the positions of its absorption and emission maxima. Based on its molecular structure and the behavior of analogous compounds, Acid Orange 74 is expected to exhibit positive solvatochromism, with bathochromic shifts in both absorption and fluorescence spectra as solvent polarity increases. The potential for azo-hydrazone tautomerism adds a further layer of complexity that is also solvent-dependent. The experimental workflows and theoretical frameworks provided in this guide offer a robust foundation for researchers to systematically investigate and harness the photophysical properties of this versatile dye.

References

-

A Solvatochromic Dye for Probing Significantly the Dipolarity/Polarizability of HBD (Hydrogen Bond Donating) Environments. ResearchGate. Available at: [Link]

-

Acid Orange Ⅱ Detection by Fluorescence Spectra. ResearchGate. Available at: [Link]

-

UV–vis spectra and standard curves of orange II in solvents. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Solvatochromic Behavior of a Mixed-Chelate Copper(II) Complex. Inorganic Chemistry Research. Available at: [Link]

-

(a–d) The UV-vis absorption spectra of dye solution containing EG with... ResearchGate. Available at: [Link]

-

Acid Orange 74. World dye variety. Available at: [Link]

-

THE FLUORESCENCE OF ORGANIC COMPOUNDS IN SOLUTION. ResearchGate. Available at: [Link]

-

ACID-ORANGE-74-10127-27-2. Pylam Dyes. Available at: [Link]

-

Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. MDPI. Available at: [Link]

-

Acid Orange 74 Dyes. SD International. Available at: [Link]

-

A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer Link. Available at: [Link]

-

Fluoranthene dyes for the detection of water content in methanol. National Institutes of Health (NIH). Available at: [Link]

-

Acid Orange 74. Emperor Chemical. Available at: [Link]

-

Acid orange 7. Wikipedia. Available at: [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]

-

Fluorescence Spectral Properties of Methyl Orange in Homogeneous Media. ResearchGate. Available at: [Link]

Sources

- 1. pylamdyes.com [pylamdyes.com]

- 2. sdinternational.com [sdinternational.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Orange 74 - Acid Orange GEN - Acid Complex Orange GEN from Emperor Chem [emperordye.com]

- 5. researchgate.net [researchgate.net]

- 6. inorgchemres.org [inorgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. 紫外可見溶劑 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of Acid Orange 74 as an Azo Dye

This guide provides a comprehensive technical overview of the mechanism of action of C.I. Acid Orange 74 (C.I. 18745), a premetallized monoazo dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the chemical principles governing its function as a colorant, particularly in its application to protein and polyamide substrates.

Introduction: The Significance of Metallized Azo Dyes

Acid Orange 74 belongs to the class of premetallized acid dyes, a group of colorants renowned for their superior lightfastness and wetfastness properties.[1] Unlike conventional acid dyes, where the metal complex is formed in situ on the fiber, premetallized dyes have the metal ion—in this case, chromium—already incorporated into the dye molecule during manufacturing.[2][3] This structural feature is central to its stability and performance. This guide will dissect the molecular structure, the quantum mechanics of its color, the intricate mechanism of its application to protein fibers like wool and silk, and the key process parameters that govern its efficacy.

Molecular Architecture and the Genesis of Color

Understanding the mechanism of action of Acid Orange 74 begins with its molecular structure. It is a 1:2 chromium complex of a monoazo dye.[4]

Table 1: Chemical Identity of Acid Orange 74

| Property | Value |

| C.I. Name | Acid Orange 74 |

| C.I. Number | 18745 |

| CAS Number | 10127-27-2 |

| Molecular Formula | C₁₆H₁₂CrN₅NaO₇S |

| Molecular Weight | 493.3 g/mol |

| Chemical Class | Monoazo, 1:2 Chromium Complex |

Synthesis Pathway

The synthesis of Acid Orange 74 is a multi-step process that underscores its complex nature.[5] It begins with the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. This diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting monoazo dye ligand is subsequently treated with a chromium (III) salt, typically in a 2:1 ligand-to-metal ratio, to form the stable 1:2 chromium complex.[1]

Caption: Synthesis pathway of Acid Orange 74.

The Chromophore-Auxochrome System and the Role of Chromium

The vibrant orange color of Acid Orange 74 is a direct consequence of its electronic structure. The core of this is the chromophore , the part of the molecule responsible for absorbing visible light. In Acid Orange 74, the chromophore is the azo group (-N=N-) in conjugation with the aromatic rings of the pyrazolone and benzene derivative systems. This extended π-electron system lowers the energy required for electronic transitions to the visible region of the electromagnetic spectrum.[6]

Auxochromes , such as the hydroxyl (-OH) and amino groups (involved in the pyrazolone tautomer), are substituents on the chromophore that modify the wavelength and intensity of the absorption.[7] They are electron-donating or withdrawing groups that alter the energy levels of the molecular orbitals.

The incorporation of the chromium ion has a profound effect on the dye's color and stability. The chromium forms coordinate bonds with the azo dye ligands, creating a rigid and planar structure. This chelation further delocalizes the π-electrons, which typically results in a bathochromic shift (a shift to longer wavelengths), deepening the color. More importantly, the chromium complex is highly stable and protects the azo linkage from photochemical degradation, which is the primary reason for the excellent lightfastness of premetallized dyes.[3][8]

Azo-Hydrazone Tautomerism

Caption: Azo-hydrazone tautomeric equilibrium.

The Dyeing Mechanism on Protein and Polyamide Fibers

Acid Orange 74 is primarily used to dye protein fibers (wool, silk) and synthetic polyamides (nylon). These fibers are characterized by the presence of amino (-NH₂) and carboxyl (-COOH) groups. The mechanism of dyeing is a complex interplay of thermodynamics and kinetics, governed by the dye structure, fiber chemistry, and application conditions.

The Role of pH: Activating the Fiber

In a neutral aqueous solution, the amino and carboxyl groups of protein and polyamide fibers exist as zwitterions (-NH₃⁺ and -COO⁻). The dyeing process with acid dyes is carried out in an acidic dyebath (typically pH 2-6).[11] The addition of acid (e.g., acetic acid or sulfuric acid) increases the concentration of H⁺ ions, which protonate the carboxylate groups, neutralizing their negative charge, and increase the number of protonated amino groups (-NH₃⁺). This imparts an overall positive charge to the fiber, making it receptive to the anionic dye molecules.[7]

Caption: Effect of pH on fiber charge.

Dye-Fiber Interactions: A Multi-faceted Attraction

The binding of Acid Orange 74 to the fiber is not due to a single type of force but a combination of interactions:

-

Ionic Bonds (Salt Linkages): This is the primary and strongest interaction. The negatively charged sulfonate group (-SO₃⁻) on the dye molecule is strongly attracted to the positively charged protonated amino groups (-NH₃⁺) on the fiber. This electrostatic attraction is the main driving force for dye uptake.[7]

-

Hydrogen Bonds: The hydroxyl, and potentially the hydrazone group, in the dye molecule can form hydrogen bonds with the amide (-CO-NH-) and other suitable groups in the fiber. While weaker than ionic bonds, they contribute significantly to the overall affinity.

-

Van der Waals Forces: These are weak, short-range forces that occur between all molecules. The large, planar structure of the Acid Orange 74 molecule allows for significant surface area contact with the fiber polymer, leading to a cumulative effect of these forces that enhances dye binding.

Caption: Types of dye-fiber interactions.

Adsorption Isotherms and Kinetics

The equilibrium distribution of the dye between the dyebath and the fiber can be described by adsorption isotherms. For acid dyes on protein fibers, both the Langmuir and Freundlich isotherm models are often used to analyze the experimental data. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, which correlates well with the concept of a limited number of positively charged sites on the fiber. The Freundlich model describes adsorption on a heterogeneous surface. Studies on similar acid dyes have shown that the adsorption process can often be well-described by these models.[10]

The kinetics of dyeing, or the rate of dye uptake, is typically governed by the diffusion of the dye molecules into the fiber. This process is often analyzed using pseudo-first-order and pseudo-second-order kinetic models . The pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate, has been found to be a good fit for the adsorption of similar acid dyes.[10][12]

Table 2: Adsorption Models for Dyeing Processes

| Model | Description | Relevance to Acid Orange 74 Dyeing |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface. | Applicable due to the finite number of positively charged sites on the fiber. |

| Freundlich Isotherm | Describes adsorption on a heterogeneous surface. | Can also be applicable due to the complex and varied nature of the fiber polymer. |

| Pseudo-second-order Kinetics | The rate-limiting step is chemisorption. | Often provides a good fit for acid dye adsorption, indicating the importance of chemical bond formation. |

The Role of Temperature and Electrolytes

Temperature plays a crucial role in the dyeing process. Increasing the temperature provides the dye molecules with the kinetic energy needed to overcome the activation energy barrier for diffusion into the fiber structure. It also causes the fiber to swell, opening up the amorphous regions and making the dye sites more accessible. However, excessively high temperatures can damage protein fibers like wool.[13]

Electrolytes , such as sodium sulfate (Na₂SO₄), are often added to the dyebath. In the case of acid dyes, electrolytes can act as leveling agents by competing with the dye for the charged sites on the fiber, thus slowing down the initial rapid uptake of the dye and promoting more even coloration.[14]

Experimental Protocols: A Practical Approach

While the exact parameters will vary depending on the specific substrate and desired shade, a general laboratory protocol for dyeing wool with Acid Orange 74 provides a framework for understanding the practical application of the principles discussed.

Standard Dyeing Procedure for Wool

-

Preparation of Dyebath:

-

Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 40:1).

-

Add a wetting agent to ensure even wetting of the fiber.

-

Add a leveling agent, if required, to promote even dye uptake.[9]

-

Add an electrolyte, such as 5-10% (on weight of fiber) sodium sulfate.

-

Adjust the pH of the dyebath to the desired level (e.g., pH 4.5-5.5) using acetic acid.

-

-

Dyeing Process:

-

Introduce the pre-wetted wool yarn or fabric into the dyebath at a starting temperature of around 40°C.

-

Add the pre-dissolved Acid Orange 74 dye solution.

-

Raise the temperature of the dyebath gradually to the dyeing temperature (e.g., 98-100°C) over a period of 45-60 minutes.

-

Maintain the dyeing at this temperature for 45-60 minutes to allow for dye diffusion and fixation.

-

Cool the dyebath slowly to avoid shocking the fiber.

-

-

After-treatment:

-

Rinse the dyed material thoroughly with cold water to remove any unfixed dye.

-

A final rinse with a dilute acid solution can help to restore the hand of the fiber.

-

Dry the material at a moderate temperature.

-

Caption: General experimental workflow for dyeing wool.

Conclusion

The mechanism of action of Acid Orange 74 as an azo dye is a sophisticated interplay of its inherent molecular structure and the chemistry of the substrate to which it is applied. Its nature as a 1:2 chromium complex is fundamental to its high stability and vibrant color. The dyeing process is primarily driven by strong ionic interactions with protonated amino groups in protein and polyamide fibers, a process that is highly dependent on precise control of pH and temperature. This is further supported by hydrogen bonding and van der Waals forces. A thorough understanding of these principles is essential for the effective and reproducible application of this important class of dyes in various scientific and industrial contexts.

References

- Vannucci, G., Cañamares, M. V., Prati, S., & Sanchez-Cortes, S. (2020). Study of the azo-hydrazone tautomerism of Acid Orange 20 by spectroscopic techniques: UV–Visible, Raman, and surface-enhanced Raman scattering. Journal of Raman Spectroscopy, 51(8), 1295–1304.

-

Kemtex. (n.d.). Levelling Agent. Retrieved from [Link]

-

World Dye Variety. (2012, May 28). Acid Orange 74. Retrieved from [Link]

-

Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies. (2017). ResearchGate. Retrieved from [Link]

- Freeman, H. S., Sokolowska-Gajda, J., Reife, A., Claxton, L. D., & Houk, V. S. (1995). Synthesizing Premetallized Acid Dyes Based on Environmental Considerations. Textile Chemist and Colorist, 27(2), 13-20.

- Azoia, N. G., Paiva-Martins, F., & Cavaco-Paulo, A. (2013). Molecular modeling of hair keratin/peptide complex: Using MM-PBSA calculations to describe experimental binding results. Journal of Molecular Recognition, 26(11), 549-557.

- Christie, R. M. (2007). Metal-complex dyes. In Colour Chemistry (pp. 99-111). Royal Society of Chemistry.

-

IOSR Journals. (2015). Studies on the Dyeing Of Wool and Nylon Fabrics with Some Acid Dyes. Retrieved from [Link]

-

Worldwide Journals. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical degradation of acid orange II dye using mixed metal oxide anode: Role of supporting electrolytes. Retrieved from [Link]

-

PubMed. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

- Chowdhury, M. A., & Islam, M. S. (2012). Dyeing Characteristics of Casein Protein Fiber with Acid Dyes and Reactive Dyes. Journal of Polymers, 2012, 1-7.

- Islam, M. S., & Khan, M. A. R. (2015). Kinetics of Wool Dyeing with Acid Dyes. Journal of Textiles, 2015, 1-8.

-

iris.unina.it. (2024). UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects. Retrieved from [Link]

-

IJERT. (2013). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

-

Dharma Trading Co. (n.d.). How Acid Dye Works. Retrieved from [Link]

- Miladinova, P. M., Vaseva, R. K., & Lukanova, V. R. (2014). Synthesis and Investigation of Some Acid Azo Dyes for Wool. Journal of Chemical Technology and Metallurgy, 49(6), 579-584.

-

Springer. (2024). Kinetic and Thermodynamic Analysis of Acid Dye Adsorption on UV/Ozone-Treated Wool Fabric. Retrieved from [Link]

-

Kemtex Educational Supplies. (n.d.). Kemtex Levelling Agent. Retrieved from [Link]

-

PJSIR. (2007). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Retrieved from [Link]

-

Hilaris Publisher. (2016). Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes. Retrieved from [Link]

-

MDPI. (2023). Waterless Dyeing of Polyamide 6.6. Retrieved from [Link]

-

Springer. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2018). ADSORPTION OF ACID ORANGE 7 BY CETYLTRIMETHYL AMMONIUM BROMIDE MODIFIED OIL PALM LEAF POWDER. Retrieved from [Link]

-

Quora. (n.d.). Is UV-Vis spec pH sensitive? Retrieved from [Link]

- Google Patents. (n.d.). Leveling agent for dyeing wool and wool-like fibers with fulling dyes.

-

ResearchGate. (n.d.). UV-Vis spectral report of the dye Acid Orange. Retrieved from [Link]

-

Iranian Journal of Chemical Engineering. (2017). A Comprehensive Study on the Kinetics and Thermodynamic Aspects of CI Acid Red 1 Dyeing on Wool. Retrieved from [Link]

-

Folia. (n.d.). Tautomerism in azo dyes. Retrieved from [Link]

-

Scientific & Academic Publishing. (2015). Influence of Auxiliaries in Dyeing of Wool with Acid Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the Polyamide 6,6 dyeing process with Acid Blue 45 dye. Part II. Surface free energy, zeta potential and dye/polyamide interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. Retrieved from [Link]

-

Scribd. (n.d.). Understanding Acid Dyes and Their Properties. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing.

-

Indian Academy of Sciences. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, thermal aspects, density functional theory study and in vitro antibacterial evaluation of Cr(III) complexes of pyrazolone based phenylhydrazone ligands. Retrieved from [Link]

-

Sarex. (n.d.). Innovative Approaches for Polyamide Dyeing and Finishing. Retrieved from [Link]

-

IOSR Journals. (2018). Studies on the Dyeing Of Wool and Nylon Fabrics with Some Acid Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Study on the Kinetics and Thermodynamic Aspects of CI Acid Red 1 Dyeing on Wool. Retrieved from [Link]

-

ResearchGate. (n.d.). Azo-hydrazone tautomerism of azo dyes. Retrieved from [Link]

-

Dharma Trading Co. (n.d.). Did You Know... How Acid Dyes Work. Retrieved from [Link]

-

ResearchGate. (n.d.). The Absorption of Acid Dyes by Wool, Silk, Casein Fibre and Nylon. Retrieved from [Link]

-

MDPI. (2023). Waterless Dyeing of Polyamide 6.6. Retrieved from [Link]

-

Deswater. (2016). Biosorption of Acid Orange 7 (AO7) dye by canola waste: equilibrium, kinetic and thermodynamics studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the adsorption of Acid Orange 74 (AO74) onto MWNTs and Zorflex FM 10-meso activated carbon cloth. Retrieved from [Link]

Sources

- 1. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. sarex.com [sarex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p2infohouse.org [p2infohouse.org]

- 8. ijera.com [ijera.com]

- 9. Wholesale Levelling agent for acid and pre-metallized dyes Factory and Pricelist | VANABIO [wanabio.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. deswater.com [deswater.com]

- 13. Kinetic and Thermodynamic Analysis of Acid Dye Adsorption on UV/Ozone-Treated Wool Fabric | springerprofessional.de [springerprofessional.de]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of Acid Orange 74 in the Laboratory

Introduction: Understanding the Compound

Acid Orange 74 (CAS No. 10127-27-2) is a monoazo dye belonging to the metallized family of colorants.[1] Specifically, it is a chromium complex, which contributes to its properties such as lightfastness.[2] It typically appears as an orange to dark brown powder and is soluble in water.[1][2] In research and development, its applications are diverse, ranging from use as a colorant in industrial cleaning product formulations to the dyeing of textiles (wool, silk, nylon), leather, and anodized aluminum.[1][3]

While it is a valuable tool in many scientific endeavors, a thorough understanding of its health and safety profile is paramount for any researcher or laboratory professional. This guide provides a comprehensive overview of the potential hazards associated with Acid Orange 74 and outlines the necessary protocols to ensure a safe laboratory environment. It is crucial to note that while some safety data sheets (SDS) may classify it as non-hazardous, others highlight specific risks.[4][5] Therefore, personnel must always consult the specific SDS provided by their supplier and treat the compound with appropriate caution.

Hazard Identification and Risk Assessment

The toxicological profile of Acid Orange 74, like many chemical reagents, is not exhaustively defined, and data can vary between suppliers.[4] A critical assessment of available data is the foundation of a robust safety protocol.

Potential Health Effects:

-

Irritation: The most consistently reported hazards are irritation to the eyes, skin, mucous membranes, and upper respiratory tract upon contact or inhalation of dust.[4] While some animal studies on rabbits showed no primary skin or eye irritation[5], other sources classify it as a mild skin irritant and warn that dust may cause inflammation.[4][6] This discrepancy underscores the need for caution, particularly for sensitive individuals or in cases of prolonged exposure.[4]

-

Ingestion: The compound is considered harmful if swallowed, potentially causing gastrointestinal irritation.[4]

-

Inhalation: Inhaling the dust can lead to respiratory tract irritation.[4]

-

Chronic Exposure & Genotoxicity: While generally not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA[4], some mutagenicity data has been reported.[4] This suggests the substance could potentially cause genetic mutations, a significant concern for professionals with potential for long-term or repeated exposure. One safety data sheet also notes "Possible risks of Irreversible effects," a warning that necessitates stringent handling controls.[4]

Quantitative Toxicological Data Summary:

| Parameter | Test Species | Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg | [5] |

| Rat | > 3000 mg/kg | ||

| Primary Skin Irritation | Rabbit | No irritation | [5] |

| Primary Eye Irritation | Rabbit | No irritation | [5] |

The causality behind these protocols is clear: the potential for respiratory, dermal, and ocular irritation, combined with reported mutagenicity, dictates that exposure must be minimized through a multi-layered safety approach.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety is not merely about wearing gloves and goggles; it's a systematic process of risk reduction known as the Hierarchy of Controls. This principle prioritizes the most effective control measures down to the least effective. For Acid Orange 74, this hierarchy is applied as follows:

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: While the most effective control, this is often not feasible when Acid Orange 74 is a required reagent for a specific protocol.

-

Engineering Controls: This is the primary line of defense. All work with Acid Orange 74 powder must be conducted within a certified chemical fume hood to control airborne dust and prevent inhalation.[4] The laboratory must also be equipped with an emergency eyewash station and a safety shower.[4]

-

Administrative Controls: This guide, along with laboratory-specific Standard Operating Procedures (SOPs) and mandatory training for all personnel, constitutes the administrative controls. Clear labeling and designated storage areas are also critical.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be relied upon as the sole means of protection.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step ensures that risks are systematically mitigated.

4.1. Required Personal Protective Equipment (PPE) Before entering the area where Acid Orange 74 is handled, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[4]

-

Body Protection: A full-length laboratory coat.[4]

-

Respiratory Protection: An approved respirator should be used if there is a risk of dust generation outside of a fume hood, though this practice is strongly discouraged.[4][5]

4.2. Step-by-Step Handling Protocol

-

Preparation: a. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. b. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood to minimize movement. c. Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

-

Weighing the Powder: a. Retrieve the container of Acid Orange 74 from its designated storage location. Check the container for any signs of damage or contamination before moving it into the fume hood.[7] b. Open the container slowly and carefully inside the fume hood to avoid creating airborne dust. c. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. The principle here is to minimize dust generation through slow, deliberate movements.[4] d. Securely close the primary container immediately after weighing.

-

Preparing Solutions: a. To dissolve the powder, add the solvent to the vessel containing the weighed Acid Orange 74. b. Crucially, always add the solid to the liquid or add liquid to the solid slowly ; never add a large volume of liquid quickly to a pile of fine powder, as this can aerosolize the material. For diluting acids, the rule is to always add acid to water.[8] c. If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

-

Post-Handling: a. Decontaminate the spatula and any other reusable equipment. b. Carefully fold the absorbent liner inward, place it in a designated solid waste container, and wipe down the fume hood surface. c. Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.[4]

Storage and Chemical Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store Acid Orange 74 in a cool, dry, well-ventilated area.[4] The container must be kept tightly closed and protected from light.[4] It should be stored away from incompatible materials in a dedicated chemical cabinet.[7]

-

Chemical Incompatibilities: Avoid contact with the following materials, as violent reactions or decomposition can occur.[4][5]

| Incompatible Material | Reason for Incompatibility |

| Strong Oxidizing Agents | Can cause fire or explosion; destroys the dye. |

| Strong Reducing Agents | Destroys the dye. |

Emergency Protocols: A Workflow for Response

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of all safety equipment.

Caption: Emergency response workflow for spills and exposures.

6.1. Step-by-Step Emergency Procedures

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

-

Small Spills (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material into a suitable, labeled disposal container.[4] Avoid generating dust.[4] Clean the spill area thoroughly.

-

Large Spills: Evacuate the immediate area and alert nearby personnel. Contact your institution's environmental health and safety (EHS) department or emergency response team.[9]

Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.[4]

-

Solid Waste: Collect excess Acid Orange 74 powder and any contaminated materials (e.g., weigh boats, absorbent pads, gloves) in a clearly labeled, sealed container for hazardous waste.

-

Liquid Waste: Unused or waste solutions should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.

Conclusion

Acid Orange 74 is a useful chemical reagent, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, following established SOPs, and consistently wearing the correct PPE—researchers can effectively mitigate the risks of irritation and potential long-term health effects. The foundation of laboratory safety is not just following rules, but understanding the scientific reasons behind them.

References

-

Acid Orange 74 Material Safety Data Sheet (MSDS) . Emperor Industry Limited.

-

acid orange 74 - Dyes Pigments . Alliance Organics LLP.

-

SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

-

Acid Orange 74 - World dye variety . World dye variety.

-

Acid Orange 74: A Comprehensive Guide to its Properties, Applications, and Safety . NINGBO INNO PHARMCHEM CO.,LTD.

-

Amended Safety Assessment of Acid Orange 3 as Used in Cosmetics . Cosmetic Ingredient Review.

-

OPINION ON Acid Orange 7 - European Commission . Scientific Committee on Consumer Safety (SCCS).

-

ACID HANDLING . University of Utah.

-

ACID-ORANGE-74-10127-27-2 - Pylam Dyes . Pylam Dyes.

-

Acid orange 74 | CAS 10127-27-2 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology, Inc.

-

Hydrogen sulfide - Wikipedia . Wikipedia.

-

Acid Safety - Flinn Scientific . Flinn Scientific.

-

Science Department Safety Training Notes . Flinn Scientific.

-

School Chemistry Laboratory Safety Guide - CDC . U.S. Centers for Disease Control and Prevention.

Sources

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. nbinno.com [nbinno.com]

- 4. emperordye.com [emperordye.com]

- 5. dyespigments.net [dyespigments.net]

- 6. ec.europa.eu [ec.europa.eu]

- 7. alabamaachieves.org [alabamaachieves.org]

- 8. cdc.gov [cdc.gov]

- 9. earth.utah.edu [earth.utah.edu]

An In-depth Technical Guide to C.I. Acid Orange 74 (CAS Number: 10127-27-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety considerations for C.I. Acid Orange 74, registered under CAS number 10127-27-2. As a metal-complex azo dye, its unique structure and properties warrant a detailed examination for its application in various scientific and industrial fields. This document consolidates critical data to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

C.I. Acid Orange 74 is a complex coordination compound, classified as a monoazo dye. The central structure consists of an azo bridge (-N=N-) linking a substituted pyrazolone and a nitrated hydroxyphenylsulfonic acid. This organic ligand then forms a coordination complex with a chromium ion.

-

CAS Number: 10127-27-2

-

IUPAC Name: sodium;chromium;2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate[1]

-

Synonyms: C.I. 18745, Acid Orange GEN, Acid Complex Orange G, Chromolan Orange[2][3]

-

Molecular Formula: C₁₆H₁₂CrN₅NaO₇S[1]

-

Molecular Weight: 493.3 g/mol [1]

The presence of the sulfonic acid group imparts water solubility, a key characteristic for its application as an acid dye. The chromium complex enhances the stability and lightfastness of the dye.

Physicochemical Properties

The physicochemical properties of C.I. Acid Orange 74 are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for developing appropriate handling and analytical procedures.

| Property | Value | Source(s) |

| Appearance | Dark brown or red-brown powder | [2][3][4] |

| Solubility | Soluble in water (forming an orange solution) and ethanol. Slightly soluble in cellosolve. | [2][3][4] |

| Density | 1.69 g/cm³ at 19.96°C | [2] |

| Vapor Pressure | 0.001 Pa at 20°C | [2] |

| LogP (Octanol-Water Partition Coefficient) | -1.56 at 23°C and pH 8.9 | [2] |

| pH Stability | Expected to be most stable in the pH range of 3-13. |

Synthesis

The synthesis of C.I. Acid Orange 74 is a multi-step process involving diazotization and coupling, followed by metallization. The general synthetic pathway is outlined below.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for C.I. Acid Orange 74.

The synthesis begins with the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid. The resulting diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the azo dye ligand. The final step involves the complexation of this ligand with a chromium salt, typically in the presence of formic acid at elevated temperatures (around 130°C for several hours), to yield the final C.I. Acid Orange 74 product[2][4].

Spectral Data and Analytical Characterization

The characterization of C.I. Acid Orange 74 relies on a combination of spectroscopic and chromatographic techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a primary method for the quantitative analysis of C.I. Acid Orange 74 in solution. The extended conjugation in the azo dye system and the presence of the metal complex result in strong absorption in the visible region. The maximum absorbance wavelength (λmax) for a related compound, Acid Orange 7, is reported to be around 484 nm, which is characteristic of the orange color.

Experimental Protocol: Quantitative Determination by UV-Vis Spectrophotometry

This protocol outlines the steps for determining the concentration of C.I. Acid Orange 74 in an aqueous solution.

-

Preparation of Stock Standard Solution (100 µg/mL):

-

Accurately weigh 10.0 mg of C.I. Acid Orange 74 reference standard.

-

Quantitatively transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with deionized water. Mix thoroughly.

-

-

Preparation of Working Standard Solutions:

-